5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol
5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol
GABA(A) and glycine receptor antagonist; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
53658-58-5
VCID:
VC0005899
InChI:
InChI=1S/C7H10N2O2/c10-7-5-1-3-8-4-2-6(5)11-9-7/h8H,1-4H2,(H,9,10)
SMILES:
C1CNCCC2=C1C(=O)NO2
Molecular Formula:
C7H10N2O2
Molecular Weight:
154.17 g/mol
5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol
CAS No.: 53658-58-5
Inhibitors
VCID: VC0005899
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
CAS No. | 53658-58-5 |
---|---|
Product Name | 5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol |
Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.17 g/mol |
IUPAC Name | 5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one |
Standard InChI | InChI=1S/C7H10N2O2/c10-7-5-1-3-8-4-2-6(5)11-9-7/h8H,1-4H2,(H,9,10) |
Standard InChIKey | KHTRGFVHYPWHIZ-UHFFFAOYSA-N |
SMILES | C1CNCCC2=C1C(=O)NO2 |
Canonical SMILES | C1CNCCC2=C1C(=O)NO2 |
Description | GABA(A) and glycine receptor antagonist; High Quality Biochemicals for Research Uses |
Synonyms | 5,6,7,8-tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol 5,6,7,8-tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol hydrobromide THAZ |
PubChem Compound | 171289 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume